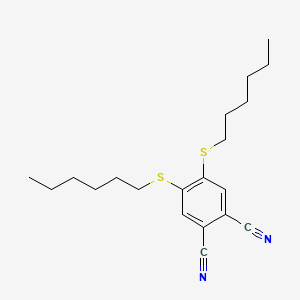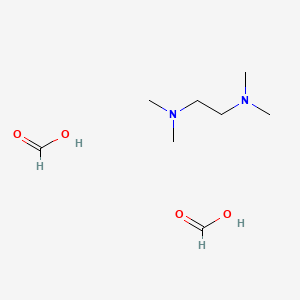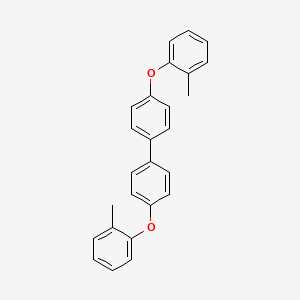![molecular formula C13H16 B14276215 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene CAS No. 137915-60-7](/img/structure/B14276215.png)
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hex-4-YN-1-YL)bicyclo[221]hepta-2,5-diene is a compound that belongs to the class of bicyclic hydrocarbons This compound is characterized by its unique structure, which includes a bicyclo[221]hepta-2,5-diene core with a hex-4-yn-1-yl substituent The bicyclo[22
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and acetylene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core . The hex-4-yn-1-yl substituent can be introduced through subsequent alkylation reactions using appropriate alkynyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale Diels-Alder reactions followed by alkylation processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Catalysts such as rhodium complexes are often employed to enhance the efficiency of these reactions .
化学反应分析
Types of Reactions
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position, using reagents like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted alkynes.
科学研究应用
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
作用机制
The mechanism of action of 2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets through its reactive alkyne and diene moieties. These interactions can lead to the formation of covalent bonds with biological macromolecules, thereby modulating their function . The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in chemical biology and medicinal chemistry.
相似化合物的比较
Similar Compounds
2,5-Norbornadiene: Shares the bicyclo[2.2.1]hepta-2,5-diene core but lacks the hex-4-yn-1-yl substituent.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: A rhodium complex of norbornadiene used as a catalyst.
Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A derivative with carboxylate groups instead of the alkyne substituent.
Uniqueness
2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene is unique due to its combination of a strained bicyclic core and a reactive alkyne substituent. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.
属性
CAS 编号 |
137915-60-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
2-hex-4-ynylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-6-12-9-11-7-8-13(12)10-11/h7-9,11,13H,4-6,10H2,1H3 |
InChI 键 |
PFPUNAZWOLBSQH-UHFFFAOYSA-N |
规范 SMILES |
CC#CCCCC1=CC2CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


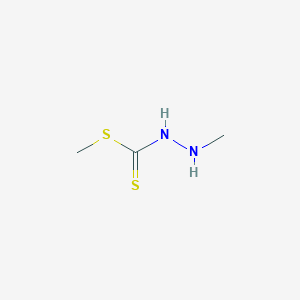
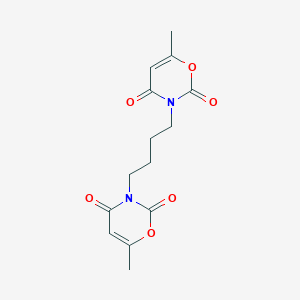
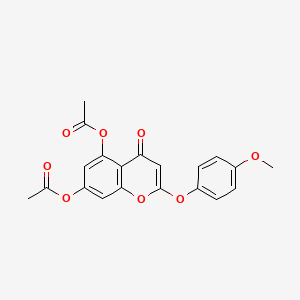
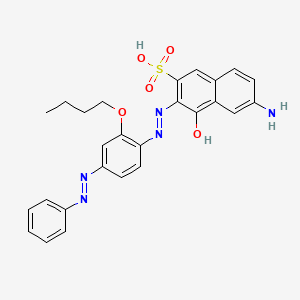
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)
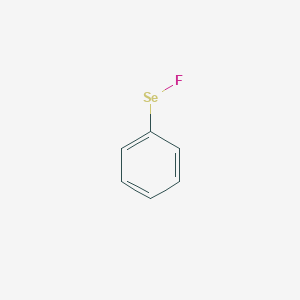
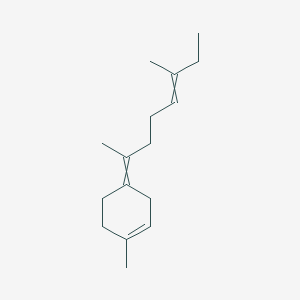
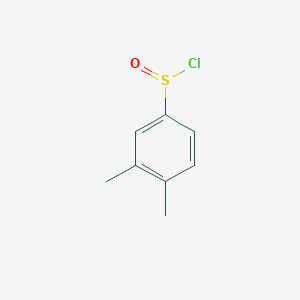
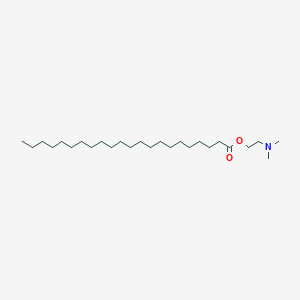
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
